Silicic acid, methyl ester, sodium salt

Description

Contextualization within Organosilicon Chemistry and Alkali Metal Silicates Research

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. These compounds are often noted for being colorless, hydrophobic, and stable in air. wikipedia.orgencyclopedia.pub Sodium methylsiliconate is a prime example within this field, embodying the characteristic blend of properties from both organic and inorganic materials. It serves as a foundational building block, linking simple alkali metal silicates with the vast and complex world of silicone polymers, which include resins, elastomers, and oils. iloencyclopaedia.org

Alkali metal silicates, such as sodium silicate (B1173343), are compounds known for centuries and are fundamental in various industries. google.combritannica.com The chemistry of alkali metals is largely defined by the single valence electron in their outermost shell, which they readily lose to form positive ions. britannica.comwikipedia.org The incorporation of an alkali metal like sodium into the methyl silicate structure makes the compound water-soluble and highly reactive, particularly with atmospheric carbon dioxide, which leads to the formation of a water-repellent surface. sinosil.comsilicone-surfactant.com Research in this area explores how modifying the ratio of alkali metal oxide to silica (B1680970) can alter the properties of the resulting silicate for different applications. google.com

Historical Trajectory of Methyl Ester and Sodium Salt Derivatives in Chemical Synthesis

The field of organosilicon chemistry traces its origins to 1863, when Charles Friedel and James Crafts synthesized the first organochlorosilane and, in the same year, prepared ethyl- and methyl-o-silicic acid. wikipedia.orgencyclopedia.pub However, it was the extensive work of Frederic S. Kipping in the early 20th century, using Grignard reagents to create alkylsilanes and arylsilanes, that laid much of the groundwork for the field and led him to coin the term "silicone." wikipedia.org

The synthesis of alkali metal siliconates, including sodium methylsiliconate, also has a developmental history. Early methods for preparing these compounds often involved the reaction of a chlorosilane, such as methyltrichlorosilane, with water and subsequently with an aqueous sodium hydroxide (B78521) solution. google.com A significant challenge in these early processes was the formation of gels, which were difficult to purify and redissolve to create a stable, applicable solution. google.com Subsequent innovations in synthesis, such as the prior alkoxylation of the chlorosilane before reaction with the alkali metal hydroxide, were developed to overcome these issues and produce clear, stable solutions of sodium methylsiliconate. google.com

Current Research Landscape and Emerging Scholarly Trends

The current research landscape for sodium methylsiliconate is strongly tied to its industrial applications, with significant growth driven by the construction and materials science sectors. archivemarketresearch.com A major trend is the use of sodium methylsiliconate as a water-repellent agent for a wide variety of masonry and natural stone surfaces, including concrete, limestone, sandstone, and brick. sinosil.comsilicone-surfactant.comguidechem.com The compound reacts with carbon dioxide in the air to form a durable, insoluble, and non-yellowing hydrophobic layer that does not seal the pores of the material, thus maintaining its natural vapor permeability. silicone-surfactant.comguidechem.com

Emerging trends point towards its increasing role in the development of advanced functional materials. It serves as a crucial intermediate in the synthesis of specialized silicone polymers and as a crosslinking agent to enhance the mechanical properties of materials. The global market for sodium methylsiliconate is expanding, particularly in the Asia-Pacific region, due to rapid industrialization and infrastructure development. archivemarketresearch.com Research continues to focus on optimizing its synthesis and application methods to improve performance and cost-effectiveness in areas such as coatings, adhesives, and electronics. archivemarketresearch.com

Significance in Fundamental and Applied Chemical Sciences

In fundamental chemical science, the significance of sodium methylsiliconate lies in its hybrid structure. The molecule features a silicon atom in a tetrahedral configuration, bonded to both a non-polar methyl group and polar, ionizable silanolate groups. This duality makes it an interesting subject for studying hydrolysis and condensation reactions, where it can act as a precursor in sol-gel processes to form silica (silicon dioxide). smolecule.cominnospk.com

In the realm of applied sciences, its importance is widespread. Its primary and most well-documented application is as a surface treatment for imparting water repellency to building materials. sinosil.comguidechem.com Beyond this, it is used as an additive in industrial coatings and sealants to improve durability and resistance to weathering. Furthermore, it functions as a key intermediate in the broader chemical industry for the production of more complex silicone polymers used in lubricants, adhesives, and electronics. iloencyclopaedia.org

Data Tables

Table 1: Physical and Chemical Properties of Silicic Acid, Methyl Ester, Sodium Salt

| Property | Value | Source(s) |

| Common Name | Sodium Methylsiliconate | |

| CAS Number | 16589-43-8 | guidechem.com |

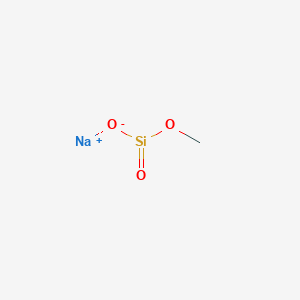

| Molecular Formula | CH₃NaO₃Si (representative) | smolecule.com |

| Appearance | Colorless to light yellow liquid (in aqueous solution) | silicone-surfactant.comsmolecule.com |

| pH (of solution) | ~13 | guidechem.com |

| Density (of solution) | ~1.25 - 1.29 g/cm³ | guidechem.com |

| Solubility | Water-dilutable | sinosil.comsilicone-surfactant.com |

| Reactivity | Reacts with atmospheric carbon dioxide to form an insoluble surface. | sinosil.comsilicone-surfactant.com |

Table 2: Overview of Synthesis Methods

| Method | Description | Key Reactants | Source(s) |

| Alkylation of Sodium Silicate | This process involves the reaction of sodium silicate with methanol (B129727). The methoxy (B1213986) group from methanol replaces a hydroxyl group in the silicate structure. | Sodium Silicate (Na₂SiO₃), Methanol (CH₃OH) | |

| Hydrolysis and Substitution | Monomethyltrichlorosilane is first hydrolyzed, often using hydrochloric acid, to form methylsilicic acid. This intermediate is then reacted with sodium hydroxide in a substitution reaction to yield the final product. | Monomethyltrichlorosilane (CH₃SiCl₃), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH) | google.com |

| Improved Alkoxylation Process | To avoid gel formation, chlorosilanes are first reacted with an alcohol (e.g., methanol) to substitute chlorine groups with hydrocarbonoxy groups. This alkoxylated silane (B1218182) is then added to an aqueous alkali metal hydroxide solution. | Methyltrichlorosilane (CH₃SiCl₃), Aliphatic Alcohol, Sodium Hydroxide (NaOH) | google.com |

Structure

3D Structure of Parent

Properties

CAS No. |

9010-04-2 |

|---|---|

Molecular Formula |

CH3NaO3Si |

Molecular Weight |

114.11 g/mol |

IUPAC Name |

sodium;methoxy-oxido-oxosilane |

InChI |

InChI=1S/CH3O3Si.Na/c1-4-5(2)3;/h1H3;/q-1;+1 |

InChI Key |

IPTWKAGKVLQBCO-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Pathways and Reaction Engineering of Silicic Acid, Methyl Ester, Sodium Salt

Methodologies for Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions in the synthesis of methyl esters from various starting materials. While not all directly apply to the synthesis of silicic acid, methyl ester, sodium salt, the principles of these reactions are central to understanding the formation of the methyl ester bond.

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water. sigmaaldrich.com This reaction is typically catalyzed by an acid. sigmaaldrich.com Transesterification, or alcoholysis, involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. nih.gov This process can be catalyzed by either acids or bases, though base catalysis is often faster. nih.govmdpi.com

In the context of producing fatty acid methyl esters (FAME), commonly known as biodiesel, transesterification is the predominant method. nih.gov Triglycerides (fats and oils) react with an alcohol, most commonly methanol (B129727), to produce FAME and glycerol. nih.govbiodieseleducation.org This reaction is reversible, and an excess of alcohol is used to shift the equilibrium towards the product side. nih.govokstate.edu

Acid-Catalyzed Approaches in Methyl Ester Synthesis

Acid catalysis is a versatile method for producing methyl esters, applicable to both esterification and transesterification reactions. mdpi.comokstate.edu One of the key advantages of acid catalysis is its ability to simultaneously catalyze both reactions, which is particularly useful for feedstocks with high free fatty acid (FFA) content. mdpi.com

In homogeneous acid catalysis, the catalyst is in the same phase as the reactants. mdpi.com Common homogeneous acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), phosphoric acid (H₃PO₄), and sulfonic acids. okstate.eduresearchgate.net These catalysts are effective due to the presence of Brønsted acid sites on their surface. researchgate.net

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. sigmaaldrich.com This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol. sigmaaldrich.com The subsequent loss of a water molecule yields the ester. sigmaaldrich.com To drive the equilibrium towards the formation of the ester, water must be removed from the reaction mixture. sigmaaldrich.comsigmaaldrich.com

Acid-catalyzed transesterification follows a similar mechanistic pathway. The acid catalyst protonates the carbonyl group of the ester, making it more reactive towards the incoming alcohol.

A significant drawback of homogeneous acid catalysis is the slow reaction rate compared to base catalysis. mdpi.com To achieve high yields, these reactions often require high temperatures, high pressures, and a large excess of alcohol. mdpi.comresearchgate.net For instance, using sulfuric acid as a catalyst, a biodiesel yield of 90% was achieved within 15 minutes but required harsh conditions of 240°C and 70 bar pressure. mdpi.com

Heterogeneous acid catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. mdpi.com This characteristic offers several advantages over homogeneous catalysts, including easier separation from the reaction products, potential for regeneration and reuse, and reduced corrosion and environmental concerns. mdpi.combohrium.com

Examples of heterogeneous acid catalysts include zirconia, alumina, silica (B1680970), and their modified forms (e.g., sulfated zirconia). mdpi.com Sulfated zirconia has been shown to be an effective catalyst for the esterification of salicylic (B10762653) acid with methanol. Other materials like ferric-alginate beads have also been developed as reusable heterogeneous acid catalysts for the esterification of free fatty acids. bohrium.comump.edu.my

The general mechanism for heterogeneous acid-catalyzed esterification is similar to the homogeneous pathway, involving the activation of the carboxylic acid on the catalyst's acidic sites. mdpi.com Despite the advantages, heterogeneous acid-catalyzed reactions are generally slower than their homogeneous counterparts. mdpi.com

Methanolic Hydrogen Chloride (Methanolic HCl): This reagent is a solution of hydrogen chloride gas in methanol and is particularly useful for preparing methyl esters, especially from volatile short-chain fatty acids. sigmaaldrich.comsigmaaldrich.com The esterification is carried out by heating the fatty acid with methanolic HCl in a sealed vessel. sigmaaldrich.comsigmaaldrich.com The HCl acts as the acid catalyst. sigmaaldrich.comsigmaaldrich.com The concentration of methanolic HCl can be varied; higher concentrations reduce reaction time but may lead to byproduct formation, while lower concentrations require longer reaction times. sigmaaldrich.comsigmaaldrich.com It is important to use anhydrous methanol, as water can shift the equilibrium away from the ester product. sciencemadness.org

Sodium Bisulphate (NaHSO₄): Sodium bisulfate, particularly in its monohydrate form, serves as an efficient and convenient catalyst for the esterification of carboxylic acids with primary and secondary alcohols. tandfonline.comtandfonline.com It is considered a milder and less corrosive alternative to strong mineral acids like sulfuric acid. tandfonline.comechemi.com The use of sodium bisulfate as a solid catalyst simplifies the workup process, as it can be removed by filtration. google.com It has been successfully used in the esterification of free fatty acids in glyceride mixtures. google.com While effective, it is a weaker acid than sulfuric acid and may require a larger amount to achieve comparable catalytic activity. sciencemadness.org

Base-Catalyzed Approaches in Methyl Ester Synthesis

Base-catalyzed transesterification is the most widely used method for the industrial production of biodiesel due to its significantly faster reaction rates compared to acid catalysis, often being 4000 times faster. mdpi.combiodieseleducation.org This method requires milder reaction conditions, such as lower temperatures and pressures. mdpi.com

In homogeneous base catalysis, the catalyst is dissolved in the reaction medium. mdpi.com The most common catalysts for this process are alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), and alkali metal alkoxides, like sodium methoxide (B1231860) (CH₃ONa) and potassium methoxide (KOCH₃). biodieseleducation.orgokstate.edu

The active catalytic species in these reactions is the methoxide anion (CH₃O⁻). biodieseleducation.org When using hydroxides, the methoxide is formed in an equilibrium reaction between the hydroxide and methanol. youtube.com However, this reaction also produces water, which can lead to undesirable side reactions like saponification (soap formation). biodieseleducation.orgokstate.edu

Sodium Methoxide (CH₃ONa): Sodium methoxide is a highly effective and widely used catalyst for transesterification. nih.govokstate.edu It is more active than sodium hydroxide because it directly provides the methoxide ion without the co-production of water. nih.gov This minimizes soap formation, especially when the feedstock has a low free fatty acid and water content. nih.govokstate.edu Sodium methoxide is typically sold as a solution in methanol for easier handling. okstate.edu Optimal conditions for transesterification of sunflower oil using sodium methoxide were found to be 0.5% catalyst concentration, a 60-minute reaction time, and a temperature of 60°C, achieving a high yield of methyl esters. nih.govresearchgate.netnih.gov

Potassium Methoxide (KOCH₃): Potassium methoxide is another strong base catalyst used for transesterification. wikipedia.org It is prepared by the reaction of potassium hydroxide with methanol, where the removal of water is critical to drive the reaction forward. youtube.comwikipedia.org In biodiesel production, potassium methoxide can lead to higher yields compared to sodium methoxide under certain conditions. wikipedia.org For canola oil, optimal conditions were reported as 1.59% by weight of potassium methoxide at 50°C, resulting in a 95.8% biodiesel yield. wikipedia.org However, potassium-based catalysts may result in higher soap formation compared to their sodium counterparts. biodieseleducation.org

Interactive Data Table: Comparison of Catalysts in Methyl Ester Synthesis

| Catalyst | Type | Phase | Key Advantages | Key Disadvantages |

| Sulfuric Acid (H₂SO₄) | Acid | Homogeneous | Effective for high FFA feedstocks. mdpi.com | Corrosive, slow reaction rate, requires harsh conditions. mdpi.comtandfonline.com |

| Methanolic HCl | Acid | Homogeneous | Good for volatile fatty acids, clean reaction. sigmaaldrich.comsigmaaldrich.com | Reagent can weaken, potential for byproducts at high concentrations. sigmaaldrich.com |

| Sodium Bisulphate (NaHSO₄) | Acid | Heterogeneous | Less corrosive, easy to separate. tandfonline.comgoogle.com | Weaker acid, may require larger quantities. sciencemadness.org |

| Sodium Methoxide (CH₃ONa) | Base | Homogeneous | Highly active, fast reaction, minimizes water formation. nih.govokstate.edu | Sensitive to water and FFAs, more expensive than hydroxides. mdpi.comokstate.edu |

| Potassium Methoxide (KOCH₃) | Base | Homogeneous | Can provide higher yields than sodium methoxide. wikipedia.org | May lead to more soap formation than sodium-based catalysts. biodieseleducation.org |

| Sulfated Zirconia | Acid | Heterogeneous | Reusable, environmentally benign. | Slower reaction rates compared to homogeneous catalysts. mdpi.com |

Optimization of Reaction Conditions for Yield and Selectivity

Maximizing the yield and purity of sodium methyl siliconate requires careful control over several reaction parameters. The optimization of these conditions is crucial for industrial-scale production to ensure an efficient and economical process.

The stoichiometry of the reactants is a critical factor influencing the final product's properties and yield. In the synthesis starting from monomethyltrichlorosilane, a specific volume ratio of the silane (B1218182) to hydrochloric acid (used as a polymerization inhibitor during hydrolysis) of 1:6 to 1:7 is recommended. google.com Following the hydrolysis step to produce methylsilicic acid, an equivalent amount of sodium hydroxide is added for the substitution reaction to form the sodium salt. google.com

The ratio of sodium hydroxide to the silicon-containing intermediate directly impacts the characteristics of the final product. For instance, the ratio of NaOH to Si affects the water solubility of the resulting sodium methyl siliconate. guidechem.com In syntheses starting from alkoxysilanes, such as methyltriethoxysilane, one molar equivalent of the silane is reacted with one molar equivalent of sodium hydroxide. google.com The concentration of the alkali metal hydroxide solution is also a consideration; concentrations between 20 to 40 percent by weight are generally used to avoid excessive dilution of the final product. google.com

Table 1: Reported Molar and Volume Ratios in Sodium Methyl Siliconate Synthesis

| Reactant 1 | Reactant 2 | Ratio Type | Reported Ratio | Source |

| Monomethyltrichlorosilane | Hydrochloric Acid | Volume | 1:6 to 1:7 | google.com |

| Methylsilicic Acid | Sodium Hydroxide | Molar | Equivalent | google.com |

| Methyltriethoxysilane | Sodium Hydroxide | Molar | 1:1 | google.com |

Temperature is a key parameter that governs the rate and outcome of the synthesis reactions. The hydrolysis and polycondensation of monomethyltrichlorosilane are typically controlled at a temperature of 28-32 °C for 1-2 hours. google.com The subsequent substitution reaction with sodium hydroxide to form the final product is carried out at a significantly higher temperature, generally between 80-90 °C for 0.5-1.5 hours. google.com Another source specifies a similar, slightly higher range of 90-95°C for about 2 hours for this step. guidechem.com

Table 2: Temperature Conditions for Different Synthesis Stages

| Synthesis Stage | Temperature Range | Source(s) |

| Hydrolysis of Monomethyltrichlorosilane | 28-32 °C | google.com |

| Substitution Reaction with Sodium Hydroxide | 80-90 °C | google.com |

| Substitution Reaction with Sodium Hydroxide | 90-95 °C | guidechem.com |

| Reaction of Siloxane Methoxylate with NaOH | Rises to 65 °C | google.com |

| General Process Range | 0-150 °C | google.com |

The choice of solvent or reaction medium is fundamental to the synthesis of sodium methyl siliconate. The reaction is most commonly carried out in an aqueous medium. guidechem.comgoogle.com For the hydrolysis of monomethyltrichlorosilane, a 18-22% hydrochloric acid solution in water is used. google.com The final step of forming the salt involves reacting the methylsilicic acid intermediate with an aqueous solution of sodium hydroxide. google.comgoogle.com

In some methods, alcohols such as methanol or ethanol (B145695) are used. google.com For instance, one synthesis route involves the reaction of sodium silicate (B1173343) with methanol. Ethanol has been used as a solvent during the reaction of a monomethylsiloxane hydrolyzate with sodium hydroxide solution. google.com It is also possible to use combinations of solvents, such as mixtures of water and alcohol. google.com Additionally, inert liquids like hydrocarbons may be employed, particularly as entrainers for azeotropic drying to isolate the solid product. google.comgoogle.com

Formation of Sodium Salt Derivatives

The final step in many common synthesis pathways for sodium methyl siliconate is the formation of the sodium salt from a methylsilicic acid intermediate. This conversion is a critical reaction that defines the properties of the final compound.

Mechanistic Investigations of Sodium Salt Formation

The formation of sodium methyl siliconate from methylsilicic acid and sodium hydroxide is fundamentally an acid-base neutralization reaction. Methylsilicic acid, which can be represented as CH₃Si(OH)₃, possesses acidic silanol (B1196071) (Si-OH) groups.

The mechanism involves the deprotonation of these hydroxyl groups by the hydroxide ions (OH⁻) from the sodium hydroxide. The hydroxide ion, a strong base, removes a proton (H⁺) from a silanol group, forming water and a silanolate anion (CH₃Si(OH)₂O⁻). This process can continue, potentially deprotonating the remaining silanol groups, depending on the stoichiometry and reaction conditions. The positively charged sodium ions (Na⁺) from the NaOH then associate with the negatively charged silanolate oxygen atoms, forming the ionic bond characteristic of the sodium salt.

An alternative, though less commonly cited, synthesis pathway involves the reaction of sodium silicate (Na₂SiO₃) with methanol (CH₃OH). The mechanism for this process is described as a nucleophilic substitution. In this reaction, the methoxy (B1213986) group (CH₃O⁻) from methanol acts as a nucleophile, replacing a hydroxyl group (OH⁻) within the sodium silicate structure to attach the methyl group to the silicon atom.

Control of Stoichiometry and Purity in Salt Synthesis

The synthesis of this compound, commonly known as sodium methyl siliconate, requires precise control over stoichiometry and reaction conditions to ensure high purity and yield. The manufacturing process often involves the reaction of a silicon-containing precursor with a sodium source, such as sodium hydroxide. A common method involves the hydrolysis and polycondensation of monomethyltrichlorosilane, followed by a substitution reaction with sodium hydroxide. google.com Another pathway utilizes the reaction of sodium silicate with methanol.

Key to achieving a high-purity product is the careful management of reactant concentrations, temperature, and reaction time. For instance, in a process starting with monomethyltrichlorosilane, using 18-22% hydrochloric acid as a polymerization inhibitor during the initial hydrolysis step promotes a fast and sufficient reaction, leading to yields of over 75%. google.com The subsequent substitution reaction with sodium hydroxide is typically conducted at temperatures between 80-90°C for 0.5-1.5 hours. google.com

Purity is significantly influenced by the presence of unreacted materials or byproducts, such as undesirable salts. In processes that form a methoxysiloxane intermediate, it is critical that the acid content in the siliconate phase does not surpass 10,000 ppm (1%). google.com Exceeding this limit can lead to the formation of excess salts, which are considered impurities. google.com To ensure the final product meets specifications, filtration is a crucial final step. Using filter aids like diatomaceous earth effectively removes these undesirable salts and other impurities. google.com

The molar ratio of the cation (sodium) to silicon is a direct indicator of stoichiometric control. In some processes for producing water-soluble organosiliconate powders, this ratio is preferably maintained between 0.2 and 0.85, with a more preferred range of 0.5 to 0.75. google.com Adjusting the amount of the basic salt, such as sodium hydroxide, allows for precise control over this final ratio in the product. google.com

| Parameter | Controlled Variable | Significance in Synthesis | Source |

|---|---|---|---|

| Reactant Concentration | Concentration of monomethyltrichlorosilane and hydrochloric acid. google.com | Ensures fast and complete hydrolysis and polycondensation. google.com | google.com |

| Temperature | Reaction temperature maintained at 80-90°C during substitution. google.com | Optimizes the rate of substitution reaction to form the final salt. google.com | google.com |

| Acid Content | Acid content in the intermediate siliconate phase kept below 10,000 ppm. google.com | Prevents the formation of excess undesirable salts, ensuring purity. google.com | google.com |

| Molar Ratio | Molar ratio of cation (Na) to Silicon controlled between 0.5 and 0.75. google.com | Defines the final stoichiometry and properties of the organosiliconate. google.com | google.com |

Advanced Synthetic Techniques

To overcome the limitations of conventional batch reactors and to enhance process control, advanced synthetic techniques are being explored for the production of specialized chemical compounds. These methods offer improvements in efficiency, safety, and product consistency.

Microreactor technology (MRT) offers a paradigm shift from traditional batch processing to a more efficient and controlled continuous flow synthesis. chimia.ch These systems are characterized by channels with dimensions typically in the sub-millimeter range, which provides a significantly higher surface-area-to-volume ratio compared to conventional reactors. chimia.chyoutube.com This intrinsic property allows for superior heat management, enabling precise temperature control that is often a major challenge in large batch vessels. chimia.ch For sensitive reactions where temperature fluctuations can lead to side-product formation, microreactors can maintain a homogenous temperature distribution, thereby increasing product selectivity and yield. chimia.ch

The small internal volumes of microreactors facilitate extremely efficient and rapid mixing of reactants, preventing concentration gradients that can occur in larger tanks. chimia.chyoutube.com This leads to more reproducible and higher-quality products. youtube.com Furthermore, the continuous nature of microreactors and their small size reduce the risks associated with handling potentially hazardous reactions, as the volume of material reacting at any given moment is minimal. youtube.com While a single microreactor produces a small amount of product, industrial-scale production can be achieved by operating numerous units in parallel, a concept known as "scaling out". youtube.com The application of microreactors is particularly advantageous for producing unstable intermediates, as the product can be continuously extracted where its concentration is highest, a feat less efficient in batch reactors due to mixing effects. researchgate.net

| Feature | Conventional Batch Reactor | Microreactor System | Advantage of Microreactor | Source |

|---|---|---|---|---|

| Heat Transfer | Limited, prone to hotspots | Excellent, high surface-to-volume ratio | Prevents side reactions, improves selectivity. chimia.ch | chimia.chyoutube.com |

| Mixing | Can be slow and non-uniform | Rapid and highly efficient | Ensures uniform reaction conditions, high product quality. chimia.chyoutube.com | chimia.chyoutube.com |

| Safety | Higher risk with large volumes | Inherently safer due to small hold-up volume | Reduces impact of potential thermal runaways or explosions. youtube.com | youtube.com |

| Process Control | Less precise | Highly precise control over temperature, residence time | Leads to reproducible synthesis and consistent product. rsc.org | rsc.org |

| Scale-up | Complex, challenges in maintaining performance | "Scaling out" by parallelization | More straightforward transition from lab to production. youtube.com | youtube.com |

Ultrasonic-assisted synthesis is an advanced technique that utilizes high-frequency sound waves (typically >20 kHz) to drive and enhance chemical reactions. The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid. frontiersin.org This collapse generates localized hot spots with extreme temperatures and pressures, as well as intense shockwaves and liquid jets. This energy input can significantly accelerate reaction rates, often reducing reaction times by more than 50% compared to silent conditions. rsc.org

In the context of synthesizing compounds like sodium methyl siliconate, which involves hydrolysis and condensation steps, ultrasound can promote the hydrolysis of precursors. frontiersin.org The intense mixing effect created by cavitation is also beneficial for dispersing reactants and preventing the agglomeration of newly formed particles, leading to a more uniform and stable product. frontiersin.org Research on the synthesis of other inorganic nanoparticles, such as zirconia, has shown that ultrasonic parameters like power density and radiation time can be adjusted to control the final particle size, ranging from 1.5 to 120 nm. frontiersin.org This level of control could be applied to manage the polymerization of methylsilicic acid. The use of ultrasound can also improve the mass transfer between solid and liquid interfaces, which is crucial for reactions involving solid reactants or catalysts. rsc.org This process intensification offers a pathway to more energy-efficient synthesis at lower temperatures. rsc.org

| Parameter | Effect of Ultrasound | Potential Benefit for Synthesis | Source |

|---|---|---|---|

| Reaction Time | Can be decreased by over 50%. rsc.org | Increases throughput and process efficiency. | rsc.org |

| Reaction Temperature | Allows for effective reactions at lower bulk temperatures. rsc.org | Reduces energy consumption and thermal degradation of products. | rsc.org |

| Particle/Polymer Size | Tunable by altering ultrasonic power and duration. frontiersin.org | Provides control over the final product's physical properties. | frontiersin.org |

| Yield/Conversion | Improves dissolution and mass transfer, leading to higher yields. rsc.org | Maximizes the conversion of precursors to the desired product. | rsc.org |

| Product Uniformity | Promotes dispersion and prevents agglomeration. frontiersin.org | Leads to a more homogenous and stable final product. | frontiersin.org |

Reaction Mechanisms and Kinetics of Silicic Acid, Methyl Ester, Sodium Salt Systems

Hydrolysis and Condensation Mechanisms in Silicic Acid Chemistry

The fundamental chemistry of silicic acid, methyl ester, sodium salt involves two primary reactions: hydrolysis and condensation. Hydrolysis is the reaction of the methyl ester with water to form methylsilanetriol (B1219558) (CH₃Si(OH)₃) and methanol (B129727). This is followed by condensation, a process where the silanol (B1196071) groups (Si-OH) react with each other to form siloxane bonds (Si-O-Si) and water, leading to the formation of oligomers and eventually a cross-linked network. ncsu.edumdpi.com

Both hydrolysis and condensation are bimolecular displacement reactions that can be catalyzed by either acids or bases. unm.edu Under acidic conditions, the reactions are typically initiated by the protonation of a hydroxyl or alkoxide group attached to the silicon atom. In contrast, under basic conditions, hydroxyl or silanolate anions directly attack the silicon atom. unm.edu

Influence of pH on Reaction Pathways and Rates

The pH of the reaction medium is a critical parameter that dictates the rates of hydrolysis and condensation, thereby influencing the structure of the final polysilicate network. unm.edu The hydrolysis of alkoxysilanes is catalyzed by both hydronium (H₃O⁺) and hydroxide (B78521) (OH⁻) ions, with the minimum reaction rate observed around neutral pH (pH 7). unm.edu

Under acidic conditions (pH < 7), the hydrolysis of silicon alkoxides involves the protonation of an alkoxide group, making it a better leaving group. unm.eduyoutube.com This is followed by a nucleophilic attack by water on the silicon atom. youtube.com The condensation reaction in acidic media is also catalyzed by protons. Protonation of a silanol group makes the silicon atom more electrophilic and susceptible to attack by a neutral silanol. unm.edu

Acid-catalyzed polycondensation, particularly with a low water-to-silicon ratio, tends to produce weakly branched, polymer-like networks. unm.edumdpi.com This is because the condensation rate is relatively slow compared to the hydrolysis rate, allowing for the formation of linear or randomly branched chains. unm.edu The process can be initiated by the acid-triggered hydrolysis of a precursor like sodium silicate (B1173343) to form silicic acid, which then undergoes polycondensation. mdpi.com For instance, the production of sodium methyl silicate can be achieved through the hydrolytic polycondensation of monomethyltrichlorosilane in the presence of hydrochloric acid. google.com

In neutral and alkaline environments (pH > 7), the hydrolysis and condensation mechanisms differ significantly from those under acidic conditions. Under neutral conditions, the mechanism is thought to involve a concerted Sɴ2 reaction with a pentacoordinated silicon transition state. researchgate.net

Under alkaline conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the silicon atom. unm.edu The condensation reaction is catalyzed by the formation of silanolate anions (Si-O⁻), which are more reactive nucleophiles than neutral silanol groups. unm.edu These anions then attack neutral silanol species. rsc.org This base-catalyzed process, especially with a high water-to-silicon ratio, favors the formation of highly branched, colloidal particles. unm.edu This is because the condensation rate increases with pH, leading to rapid growth around initial nuclei. researchgate.net The synthesis of potassium methylsilanetriolate, a related compound, is controlled at a pH range of 10–12 to manage the hydrolysis and subsequent condensation.

Kinetic Modeling of Hydrolysis and Condensation Rates

The kinetics of hydrolysis and condensation of alkoxysilanes are complex and have been studied using various models. The hydrolysis of methyltriethoxysilane (MTES), a related compound, has been shown to follow a first-order reaction under acidic conditions. researchgate.net

Computational studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanisms and energetics. For the hydrolysis of tetramethoxysilane (B109134) (TMOS), DFT calculations have supported a concerted Sɴ2 mechanism for neutral, acid, and basic conditions, involving a pentacoordinated-Si transition state. researchgate.net The activation energy for the hydrolysis of a Q³ silicon species (a silicon atom bonded to three other silicon atoms via oxygen bridges) has been calculated to be significant, suggesting that the rate-limiting step in silicate dissolution under acidic conditions may be the breaking of less-connected Q² or Q¹ Si-O-Si bonds. nih.govresearchgate.net

Kinetic data for the hydrolysis of various alkoxysilanes have been reported. For example, the hydrolysis rate constants for TEOS in an alkaline medium were found to range from 1.4 to 8 x 10⁴ s⁻¹, while condensation rate constants ranged from 3.2 to 32 x 10³ s⁻¹, depending on water and ammonia (B1221849) concentrations. nih.gov The activation energy for TEOS hydrolysis at pH 3.134 was determined to be 31.52 kJ mol⁻¹. nih.gov

Interactive Data Table: Kinetic Parameters for Hydrolysis of Related Silanes

| Compound | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Methyltriethoxysilane (MTES) | Acid | Follows first-order kinetics | - | researchgate.net |

| Tetraethyl Orthosilicate (TEOS) | Alkaline (Ammonia) | 1.4 - 8 x 10⁴ s⁻¹ (Hydrolysis) | - | nih.gov |

| Tetraethyl Orthosilicate (TEOS) | Alkaline (Ammonia) | 3.2 - 32 x 10³ s⁻¹ (Condensation) | - | nih.gov |

| Tetraethyl Orthosilicate (TEOS) | Acid (pH 3.134) | - | 31.52 kJ mol⁻¹ | nih.gov |

| Phenyltrimethoxysilane (PTMS) | K₂CO₃ in THF | 2.87 ± 0.14 e⁻⁸ M⁻²·³ s⁻¹ | - | nih.gov |

| Propyl trimethoxy silane (B1218182) (PrTMS) | K₂CO₃ in THF | 1.26 ± 0.11 e⁻⁸ M⁻²·¹ s⁻¹ | - | nih.gov |

Role of Water Content and By-product Formation

The molar ratio of water to silicon (H₂O/Si) is a crucial factor that significantly affects the hydrolysis and condensation processes. mdpi.com A sufficient amount of water is necessary for the complete hydrolysis of the methyl ester groups to silanol groups. Inadequate water can lead to incomplete hydrolysis, resulting in residual methoxy (B1213986) groups in the final silicate structure. mdpi.com

The primary by-product of the hydrolysis of silicic acid, methyl ester is methanol. mdpi.com The formation of methanol can be monitored to track the kinetics of the hydrolysis reaction. ncsu.edu During the condensation reaction, water is produced as a by-product. ncsu.edu In some systems, especially with alcohol as a solvent, esterification, the reverse of hydrolysis, can occur, leading to the re-formation of ester groups. unm.edu Another potential by-product, particularly in the presence of certain catalysts or under specific pH conditions, can be the formation of cyclic siloxane species. unm.edu

The presence of sodium ions, as in this compound, can also influence the structure of the resulting gel. Sodium ions are known to make the resulting silica (B1680970) gels more brittle. The presence of salts like sodium chloride has been observed to decrease condensation rates in some systems. nih.gov

Mechanistic Aspects of Ester Hydrolysis and Formation in Presence of Alkali

The hydrolysis of esters in the presence of an alkali, such as the sodium salt in this compound, is known as saponification. nih.govresearchgate.net This reaction is typically irreversible because the carboxylic acid formed is immediately deprotonated by the alkali to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol by-product. nih.govmasterorganicchemistry.com

The mechanism of alkaline ester hydrolysis generally proceeds through a bimolecular nucleophilic substitution (Bᴀc2) pathway. youtube.comslideshare.net This involves the following steps:

Nucleophilic attack: The hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

Formation of a tetrahedral intermediate: This attack leads to the formation of a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Elimination of the leaving group: The intermediate collapses, and the alkoxide group (⁻OCH₃) is eliminated as a leaving group, forming a carboxylic acid. masterorganicchemistry.com

Deprotonation: The alkoxide ion, being a strong base, deprotonates the newly formed carboxylic acid to yield an alcohol (methanol) and a carboxylate anion. masterorganicchemistry.comafinitica.com

In the context of this compound, the "ester" is the methyl group attached to the silicon atom via an oxygen. The alkaline hydrolysis would involve the attack of a hydroxide ion on the silicon atom, leading to the displacement of the methoxide (B1231860) ion (CH₃O⁻). The methoxide ion would then be protonated by water to form methanol. The presence of the sodium ion (Na⁺) from the salt would create an alkaline environment, catalyzing this hydrolysis. The resulting methylsilanetriol would then undergo condensation, which is also accelerated under alkaline conditions. unm.edumdpi.com

Cleavage of Ester Bonds

The mechanism of this cleavage is dependent on the pH of the solution. nih.gov

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction begins with the protonation of the oxygen atom in the alkoxyl group. This protonation makes the alkoxyl group a better leaving group (an alcohol). A water molecule then acts as a nucleophile, attacking the electrophilic silicon atom. This process is often faster than hydrolysis under neutral conditions because protonation increases the reactivity of the leaving group. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the silicon atom directly. This forms a pentacoordinate intermediate, which then expels an alkoxide anion as the leaving group. mdpi.com A quantitative study on the base-catalyzed hydrolysis of MTMS determined the reaction order with respect to water to be 0.9. jinsptech.com

The rate of ester bond cleavage is influenced by the molecular structure of the alkoxysilane and the solvent used. nih.gov For instance, the hydrolysis rate constants for methyltriethoxysilane (MTES) were found to range from 0 to 0.23 M⁻¹ min⁻¹ between pH 2 and 4. nih.gov The presence of neighboring functional groups on the silicon atom can also significantly accelerate the rate of Si-O bond cleavage through intramolecular catalysis. nih.gov

Polymerization Kinetics and Mechanisms of Silicic Acid Derivatives

Following the hydrolysis of ester bonds to form methylsilanetriol (CH₃Si(OH)₃), these monomers undergo polycondensation to form siloxane (Si-O-Si) bridges, releasing water or alcohol. This polymerization process leads to the formation of larger oligomers and eventually a cross-linked network. The kinetics of this stage are complex and are significantly influenced by catalysts, the ionic properties of the solution, and temperature.

Amines and ammonium (B1175870) salts are effective catalysts for silica polymerization. osti.govrsc.org They can accelerate the condensation reactions through several mechanisms. In basic conditions, amines can deprotonate silanol (Si-OH) groups, creating highly reactive silanolate anions (Si-O⁻) that readily attack other silanol groups. mdpi.com The presence of amines in a silica/silane system was shown to increase the rate constant of the primary silanization reaction by approximately threefold. mdpi.com

Different types of amines exhibit varying catalytic efficiencies. Studies comparing various amines found that linear aliphatic amines promoted the primary silanization reaction rate more effectively than amines with cyclic structures. nih.gov Furthermore, amines with shorter alkyl chains, which provide better accessibility to the silica surface, enhance the reaction more than those with longer chains. nih.gov Research into amine-functionalized silica has demonstrated their promising catalytic properties in various organic reactions. researchgate.net

Quaternary ammonium salts have also been studied for their catalytic effects. osti.gov While some studies suggest they can increase the rate of polymerization, ab-initio molecular dynamics simulations indicated that the presence of ammonium ions (NH₄⁺) could increase the activation energy for the initial dimerization step compared to a system without counterions. nih.gov However, the same study noted that NH₄⁺ had no effect on subsequent oligomerization steps, which may promote the relative formation rate of larger oligomers. nih.gov

Table 1: Effect of Amine Catalysts on Silanization Reaction Rate This table presents data on the primary silanization reaction rate constants (k_p) in a model system containing various amine catalysts. The data illustrates how different amine structures influence the reaction kinetics.

| Amine Catalyst | Primary Silanization Rate Constant, k_p (×10⁻⁴ s⁻¹) |

|---|---|

| None (Reference) | 1.3 |

| Hexylamine | 4.8 |

| Decylamine | 3.7 |

| Octadecylamine | 2.8 |

| Cyclohexylamine | 2.9 |

| Dicyclohexylamine | 2.4 |

Data adapted from a study on amine-catalyzed silanization reactions. nih.gov The rate constants were determined for model systems to evaluate the catalytic efficiency of different amines.

The ionic strength and the nature of counterions in the solution play a crucial role in the kinetics of silica polymerization. researchgate.netacs.org An increase in ionic strength generally accelerates the rate of polymerization. goldschmidtabstracts.info This is attributed to the screening of electrostatic repulsion between negatively charged silicate species (e.g., Si(OH)₃O⁻) in the solution, which facilitates their approach and subsequent condensation. rsc.org

The effect of ionic strength can, however, be complex and pH-dependent. At pH 4, an increase in ionic strength was found to increase the proportion of oligomers on a ferrihydrite surface, while at pH 10, the opposite effect was observed. acs.orgnih.gov This suggests an intricate interplay between surface charge, solution pH, and ionic concentration. acs.orgnih.gov It has been noted that it is the ionic strength, rather than the specific identity of the cation (e.g., Na⁺, K⁺), that primarily determines the rate of silica polymerization and particle flocculation. researchgate.net However, a study using molecular dynamics simulations found that counterions like Li⁺ and NH₄⁺ can increase the activation energy of the initial dimerization step, suggesting a more direct role in the reaction mechanism beyond simple charge screening. nih.gov

The rate of polymerization is highly dependent on temperature, a relationship that can often be described by the Arrhenius equation. wikipedia.org Generally, an increase in temperature accelerates the reaction rate by providing the necessary activation energy for the condensation reaction. For example, increasing the temperature from 20°C to 80°C at a given pH can cause the rate of silica polymerization to increase by approximately an order of magnitude. goldschmidtabstracts.info

Table 2: Activation Energies for Silane Hydrolysis and Polymerization This table compiles reported activation energy (Ea) values for the hydrolysis of a precursor (MTES) and for silica polymerization, demonstrating the energy barriers involved in these processes.

| Process | Conditions | Activation Energy (Ea) | Reference |

|---|---|---|---|

| MTES Hydrolysis | pH 3.134 | 57.61 kJ/mol | nih.gov |

| MTES Hydrolysis | pH 3.83 | 97.84 kJ/mol | nih.gov |

| Silica Polymerization | 25–100°C | 13.1 kcal/mol (approx. 54.8 kJ/mol) | researchgate.net |

| Silicic Acid Addition to Particle | Not specified | 17 kcal/mol (approx. 71.1 kJ/mol) | researchgate.net |

Advanced Characterization Methodologies for Silicic Acid, Methyl Ester, Sodium Salt

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure and bonding of sodium methylsiliconate.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, ²⁹Si-NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For sodium methylsiliconate, ¹H, ¹³C, and ²⁹Si NMR provide detailed structural information.

¹H-NMR Spectroscopy: In ¹H-NMR, the protons of the methyl group (CH₃) attached to the silicon atom are expected to produce a characteristic signal. The chemical shift of this signal provides information about the electronic environment of the protons. While specific spectral data for this compound is not readily available in the provided search results, general knowledge of ¹H-NMR suggests the methyl protons would appear in a region typical for silicon-bound methyl groups. The integration of the peak area would correspond to the number of protons (three).

¹³C-NMR Spectroscopy: ¹³C-NMR spectroscopy is used to identify the carbon atoms within the molecule. A single resonance is expected for the methyl carbon of sodium methylsiliconate. The chemical shift of this peak would be characteristic of a carbon atom single-bonded to a silicon atom.

²⁹Si-NMR Spectroscopy: ²⁹Si-NMR is particularly well-suited for studying silicon-containing compounds. vu.edu.au It provides direct information about the silicon atom and its connectivity. vu.edu.au For sodium methylsiliconate, the ²⁹Si-NMR spectrum would show a resonance corresponding to the silicon atom bonded to a methyl group and three oxygen atoms. The chemical shift can indicate the degree of condensation or polymerization of the silicate (B1173343) species in solution. vu.edu.au Studies on similar silicate solutions have shown that different silicon environments (Qⁿ species, where 'n' is the number of bridging oxygen atoms) can be identified, providing insights into the polymerization process. vu.edu.aunih.gov

Detailed research findings from solid-state NMR studies on related organosiloxanes on silica (B1680970) surfaces reveal the formation of T (RSi(O₀.₅)₃) and D (RR'Si(O₀.₅)₂) organosiloxane units. researchgate.net While this is not directly on the isolated sodium salt, it demonstrates the utility of ²⁹Si NMR in understanding the bonding of methyl-silicon moieties.

Table 1: Predicted NMR Data for Silicic Acid, Methyl Ester, Sodium Salt

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | ~0.1 - 0.5 | Singlet | The exact shift is dependent on the solvent and concentration. |

| ¹³C | ~ -5 to 5 | Singlet | The chemical shift is characteristic of a Si-CH₃ group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of sodium methylsiliconate, the FTIR spectrum would exhibit characteristic absorption bands corresponding to the various bonds within the compound.

Key expected vibrational modes include:

Si-O Stretching: Strong absorptions associated with the silicon-oxygen bonds are a prominent feature.

Si-C Stretching: A band corresponding to the stretching vibration of the silicon-carbon bond of the methyl group.

C-H Stretching and Bending: Absorptions arising from the stretching and bending vibrations of the carbon-hydrogen bonds in the methyl group.

O-H Stretching: If the compound is hydrated or in an aqueous solution, a broad absorption band in the high-frequency region (around 3200-3600 cm⁻¹) would be present, indicating the presence of hydroxyl groups.

Studies on related silicate materials demonstrate the use of FTIR to observe changes in the O-Si-O stretching vibrations, which can indicate the formation of silicate networks. nih.gov

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Si-O | Stretching | ~1000 - 1100 |

| Si-C | Stretching | ~700 - 850 |

| C-H (in CH₃) | Stretching | ~2900 - 3000 |

| C-H (in CH₃) | Bending | ~1250 - 1450 |

Mass Spectrometry (MS) Applications

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. While direct MS analysis of the sodium salt can be challenging due to its low volatility, it can be used to determine the molecular weight and fragmentation pattern of derivatives or the core methylsilanetriol (B1219558) molecule. nih.gov The molecular formula of the anhydrous sodium salt is CH₅NaO₃Si. gelest.com

Computed data indicates a molecular weight of approximately 116.12 g/mol for sodium methylsilanetriol. nih.gov The fragmentation pattern would likely involve the loss of the methyl group or hydroxyl groups, providing further structural confirmation.

Diffraction and Scattering Techniques

Diffraction and scattering methods are employed to investigate the long-range order and crystalline nature of materials.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

For related materials like calcium silicate cements, XRD is used to identify the crystalline phases present and to monitor changes in crystallinity during processes like hydration. nih.gov While specific XRD data for crystalline sodium methylsiliconate is not available in the provided results, the technique remains the definitive method for solid-state structural elucidation. The analysis of an anhydrous powder of a related cement indicated the presence of triclinic tricalcium silicate and monoclinic β-dicalcium silicate among other components. nih.gov

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

In aqueous solutions, sodium methyl siliconate exists as a dynamic system where the silicate species can undergo polymerization and aggregation. SAXS would be an ideal technique to study the formation and evolution of these nanoscale aggregates. The scattering patterns obtained from SAXS can be analyzed to determine key structural parameters. For instance, in studies of related silica nanoparticle systems, SAXS has been effectively used to determine particle size distributions and to understand the hierarchical assembly of particles. nih.govresearchgate.net

In the context of sodium methyl siliconate, SAXS could be employed to study:

Aggregation Behavior: The size and shape of micelles or aggregates formed in aqueous solutions.

Polymerization Dynamics: The growth and branching of polysilicate chains formed upon hydrolysis and condensation.

Film Formation: The nanostructure of films formed on various substrates after the evaporation of water and reaction with atmospheric carbon dioxide.

Although direct experimental data is lacking, it is hypothesized that SAXS analysis of sodium methyl siliconate would reveal information about the formation of primary silicate oligomers and their subsequent aggregation into larger, potentially fractal, structures. The analysis of the scattering curve, particularly in the Guinier and Porod regions, would provide quantitative data on the radius of gyration and the surface characteristics of these nanoscale entities.

Surface and Pore Structure Characterization

The surface properties and porous nature of materials derived from sodium methyl siliconate are critical for its applications, particularly as a water repellent for mineral substrates. Nitrogen adsorption-desorption isotherms are the primary method for determining these characteristics.

The Brunauer-Emmett-Teller (BET) theory is a widely used method to determine the specific surface area of a material from nitrogen physisorption data. researchgate.net The Barrett-Joyner-Halenda (BJH) method, applied to the desorption branch of the isotherm, provides the pore size distribution. researchgate.net

While specific BET analysis data for pure, solid "this compound" is scarce, studies on precipitated silica derived from sodium silicate and materials treated with sodium methyl siliconate offer valuable insights. For instance, amorphous silica synthesized from sodium silicate exhibits a range of surface areas and pore characteristics depending on the precipitation conditions. worldresearchersassociations.com In one study, precipitated silica showed a BET surface area of 46.1 – 58.8 m²/g. scientific.net Another study on amorphous silica derived from sodium silicate reported a significantly higher surface area of 436 m²/g with an average pore diameter of 8.4 nm. worldresearchersassociations.com

A study on silt treated with sodium methyl silicate (SMS) demonstrated the compound's effect on the pore structure of the substrate. mdpi.com The addition of SMS led to a significant reduction in the number of large and medium pores and an increase in smaller pores, indicating that the siliconate fills and blocks the larger capillary pores. mdpi.com

Table 1: Representative Pore Size Distribution Data for Silt Treated with Sodium Methyl Silicate

| Pore Size Range (µm) | Untreated Silt (%) | Silt with 0.5% SMS (%) |

| >10 (Large pores) | 34.1 | 14.8 |

| 2.5 - 10 (Medium pores) | 39.73 | 55.73 |

| <2.5 (Small pores) | 26.17 | 29.47 |

Data adapted from a study on the effect of sodium methyl silicate on silt. mdpi.com

The nitrogen adsorption-desorption isotherms for materials treated with sodium methyl siliconate would likely be of Type IV, characteristic of mesoporous materials, with a hysteresis loop indicating the nature of the pore geometry. The specific surface area and pore volume would be expected to decrease upon treatment as the siliconate fills the pores of the substrate.

Microscopic and Morphological Analysis (e.g., SEM)

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface morphology of materials at the micro- and nanoscale. filab.fr For "this compound," SEM analysis is particularly useful for observing the changes it induces on the surfaces of treated materials.

When applied to a porous substrate like silt, SEM images reveal that sodium methyl siliconate forms a film that coats the soil particles. mdpi.com Untreated silt particles appear rough with numerous large pores. mdpi.com After treatment with SMS, the surface becomes smoother, and the pores are visibly reduced in size and number. mdpi.com The siliconate appears to bind smaller particles together, creating a more compact and less porous microstructure. mdpi.com This film formation is responsible for the water-repellent properties of the treatment.

In studies of precipitated silica from sodium silicate, SEM analysis shows the formation of agglomerated nanoparticles. rajpub.com The morphology of these particles can be controlled by the synthesis conditions. researchgate.net

Table 2: Morphological Observations from SEM Analysis

| Material | Observation |

| Silt treated with Sodium Methyl Silicate | Smoother particle surfaces, reduction in pore size and number, formation of a film binding particles together. mdpi.com |

| Precipitated Silica from Sodium Silicate | Formation of agglomerated, spherical nanoparticles. rajpub.comresearchgate.net |

These microscopic analyses confirm that the efficacy of sodium methyl siliconate as a surface treatment is due to its ability to form a continuous, pore-blocking film on the substrate.

Thermal Analysis Techniques (e.g., TGA, DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for evaluating the thermal stability and decomposition behavior of materials. nih.gov

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and residual mass. While specific TGA data for pure "this compound" is not detailed in the provided results, information on related compounds offers a general understanding. For instance, sodium metasilicate (B1246114) is known to degrade in the temperature range of 150-300 °C, with a significant dehydration step around 170-175 °C. worldresearchersassociations.com The thermal decomposition of silicone rubber composites containing hydrated zinc borate (B1201080) shows a multi-stage process, with the decomposition of the silicone rubber backbone occurring between 425 °C and 625 °C, ultimately forming silica (SiO₂). nih.gov A safety data sheet for a 30% aqueous solution of sodium methylsiliconate lists carbon dioxide, silicon dioxide, and sodium hydroxide (B78521) as hazardous decomposition products. gelest.com

DSC measures the heat flow into or out of a sample as a function of temperature, revealing information about phase transitions such as melting, crystallization, and glass transitions. DSC analysis of sodium silicate shows endothermic peaks corresponding to dehydration. researchgate.net For sodium methyl siliconate, DSC would be expected to show endothermic events related to the loss of water and subsequent decomposition. The exothermic events would likely correspond to the oxidation of the methyl groups and the formation of a stable silicate structure.

Table 3: Hypothetical Thermal Events for this compound based on Related Compounds

| Temperature Range (°C) | Technique | Observed Event | Interpretation |

| 100 - 200 | TGA/DSC | Mass loss, Endotherm | Loss of adsorbed and bound water. worldresearchersassociations.com |

| 200 - 400 | TGA/DSC | Mass loss, Exotherm | Decomposition of the methyl group and initial breakdown of the silicate structure. nih.gov |

| > 400 | TGA/DSC | Further mass loss, Exotherm | Formation of stable sodium silicate/silicon dioxide. nih.govgelest.com |

This table is a hypothetical representation based on data from related silicate and organosilicon compounds.

The thermal analysis of "this compound" is crucial for understanding its stability at elevated temperatures and for predicting its behavior in applications where it might be exposed to heat.

Research Applications and Functionalization Strategies

Applications in Advanced Materials Science

The unique chemical properties of silicic acid, methyl ester, sodium salt, particularly its ability to undergo hydrolysis and condensation to form silica (B1680970) networks, make it a valuable precursor and component in the synthesis of a wide range of advanced materials. Its applications span from traditional ceramic and binder technologies to the cutting edge of nanotechnology and hybrid materials.

This compound serves as an effective inorganic binder, particularly in applications requiring high-temperature stability. innospk.com In the foundry industry, sodium silicate-based binders are used to bind sand grains for molds and cores. sid.irresearchgate.net The hardening process can be initiated by gelling the silicate (B1173343) solution at a lower pH, which can be achieved through the hydrolysis of an ester. sid.ir This method offers an alternative to traditional CO2 gassing. sid.irvesuvius.com The resulting silica gel network provides the necessary strength to the mold. sid.irresearchgate.net

These inorganic binders are considered environmentally beneficial due to the absence of harmful emissions associated with organic binders. researchgate.netvesuvius.com The fast-curing nature of these systems can also accelerate production timelines in applications like precision investment castings. innospk.com

| Application | Function of this compound | Key Advantage |

| Foundry Molds | Inorganic binder for sand particles. sid.irresearchgate.net | Environmentally friendly, low emissions. researchgate.netvesuvius.com |

| Precision Investment Castings | Binder for refractory fillers. innospk.com | Fast curing times. innospk.com |

| Refractory Materials | Formation of a heat-resistant silica network upon curing. qemetica.com | High-temperature stability. innospk.com |

The sol-gel process is a versatile method for producing ceramic materials and thin films with tailored properties. This compound is a key starting material in this process. innospk.com The synthesis involves the hydrolysis of silicon alkoxides, like the methyl ester, in an alcoholic solution, followed by saponification to yield the salt form.

This process allows for the creation of advanced materials through the formation of a colloidal suspension (sol) and its subsequent gelation into a solid network. innospk.com The ability to control the reaction conditions, such as pH and temperature, enables the precise engineering of the final material's structure and properties. This is crucial for developing specialized ceramics and depositing uniform thin films on various substrates.

In the realm of polymer chemistry, this compound, and related organosilicon compounds function as crosslinking agents. innospk.com Crosslinking is a process that forms bonds between polymer chains, creating a more rigid and stable three-dimensional network. This enhanced structural integrity improves the mechanical properties and thermal stability of the material.

In silicone-based systems, such as sealants, this compound contributes to the curing process. The hydrolysis of the methyl ester groups leads to the formation of reactive silanol (B1196071) groups, which can then condense with other polymer chains, resulting in a durable, crosslinked structure. chemblink.comcymitquimica.com This is particularly important in formulations for coatings, adhesives, and sealants where durability and resistance to environmental factors are paramount. cymitquimica.com

This compound is utilized in the fabrication of nanocomposites and hybrid materials, where inorganic silica domains are integrated into organic polymer matrices. researchgate.net These materials combine the desirable properties of both components, such as the strength and thermal stability of silica with the flexibility and processability of polymers.

One approach involves the in situ polymerization of a monomer in the presence of a silicic acid sol, leading to a dispersion of silica nanoparticles within the polymer matrix. researchgate.net The compatibility between the silica precursor and the polymer is crucial for achieving a homogeneous composite with enhanced properties. researchgate.net

In some cases, sodium alginate is used in conjunction with silica sources to create silicon/carbon nanocomposites. nih.gov The sodium alginate can act as a carbon source and also releases molten sodium salt, which can influence the final structure of the nanocomposite. nih.gov The development of these hybrid materials is driven by the demand for advanced materials with tailored functionalities for a wide range of applications, including environmental remediation and energy storage. nih.govmdpi.com

| Hybrid Material System | Role of Silicic Acid/Silicate | Resulting Property/Application |

| Polymethyl Methacrylate (PMMA)/Silica | In situ formation of silica nanoparticles. researchgate.net | Enhanced thermal and mechanical properties. researchgate.net |

| Collagen/Silica | Influences collagen fibrillogenesis. nih.gov | Potential for biomedical applications like bone repair. nih.gov |

| Palygorskite/Sodium Alginate | Source of silicon for Si/C nanocomposite. nih.gov | High-performance anode material for lithium-ion batteries. nih.gov |

Mesoporous silica materials, characterized by their high surface area and ordered pore structures, are of significant interest for applications in catalysis, adsorption, and drug delivery. rsc.org The synthesis of these materials often employs a templating approach, where a surfactant or polymer acts as a structure-directing agent around which the silica network forms.

Sodium silicate, a related and often precursor material, is a commonly used silica source in these syntheses due to its low cost. researchgate.netresearchgate.net The process typically involves the co-condensation of the silica precursor with a template, such as cetyltrimethylammonium bromide (CTAB). researchgate.netresearchgate.net After the silica framework is formed, the template is removed, leaving behind a porous structure. acs.org

While direct use of "this compound" is less commonly cited than sodium silicate, the underlying chemistry of silica polymerization is central. In some syntheses, methyl ester sulfonates have been used as templates for the synthesis of mesoporous silica. ugm.ac.id The ability to control the synthesis conditions, such as pH and reactant concentrations, allows for the tuning of the pore size and structure of the final material. researchgate.netekb.eg

Catalytic Roles and Catalyst Development

While this compound is not typically a catalyst in its own right, its derivatives and the silica materials produced from it play significant roles in catalysis. Silica is widely used as a catalyst support due to its high surface area, thermal stability, and chemical inertness.

In one area of research, natural silica has been used to synthesize a magnetic acid catalyst for the formation of methyl esters. researchgate.netneliti.com This involves modifying the silica surface to introduce acidic sites. researchgate.net The process highlights the versatility of silica-based materials in creating tailored catalytic systems. researchgate.netneliti.com

The development of catalysts is a broad field, with ongoing research into new materials and synthetic methods. chemscene.com The principles of sol-gel chemistry, which are central to the applications of this compound, are also fundamental to the creation of many catalytic materials. The ability to create high-purity, high-surface-area silica through controlled hydrolysis and condensation makes this class of compounds relevant to the broader field of catalyst development.

Performance Evaluation in Esterification and Transesterification Reactions

Silica-based catalysts derived from precursors like sodium methylsiliconate have been evaluated for their performance in crucial industrial reactions such as esterification and transesterification. These reactions are fundamental to the production of biodiesel, or fatty acid methyl esters (FAME), from vegetable oils and animal fats. mdpi.com Heterogeneous solid acid catalysts are particularly valuable because they can simultaneously catalyze both the esterification of free fatty acids (FFAs) and the transesterification of triglycerides, making them suitable for processing low-cost feedstocks. mdpi.com

For example, a magnetic acid catalyst synthesized from natural silica demonstrated effective conversion of oleic acid and methanol (B129727) into methyl ester. neliti.com The performance of such catalysts is typically evaluated based on the final yield of FAME under specific reaction conditions, including temperature, reaction time, and the molar ratio of alcohol to oil. researchgate.net The efficiency of these solid catalysts is often compared to traditional homogeneous catalysts, with advantages for the former including easier separation from the product mixture and reduced corrosion issues. mdpi.com

Table 2: Performance of Various Heterogeneous Catalysts in Esterification/Transesterification

| Catalyst | Feedstock | Reaction Conditions | FAME Yield/Conversion | Reference |

| Sulfated Zirconia | Rapeseed Oil + Myristic Acid | 170°C | High conversion rate | researchgate.net |

| KF/Al2O3 | Canola Oil | Not specified | High yield | researchgate.net |

| Zeolite | Rapeseed Oil | Supercritical Methanol | High degree of conversion | researchgate.net |

| Vanadium Phosphate | Not specified | Mild conditions | 80% FAME yield | mdpi.com |

Catalyst Reusability and Stability Studies

A critical factor for the industrial viability of any heterogeneous catalyst is its long-term stability and reusability. mdpi.com Research in this area focuses on assessing how well a catalyst maintains its activity over multiple reaction cycles. Studies on silica-supported catalysts have shown good hydrothermal and solvothermal stability, which is essential for many chemical processes. mdpi.com

For instance, studies on a cesium oxide catalyst supported on B-type silica for aldol (B89426) condensation reactions demonstrated good regeneration capability. researchgate.net However, deactivation can occur over time due to factors such as the formation of coke on the catalyst surface or the leaching of the active species into the reaction medium. researchgate.netresearchgate.net The structural integrity of the silica support itself is also crucial. The stability of mesoporous silica can be a concern in certain media, such as acidic solutions, and research has focused on methods to enhance its durability. nih.gov In some advanced catalyst designs, the surfactant used during synthesis can play a stabilizing role for the active metal sites even after the catalyst is formed. rsc.org

Table 3: Findings on Catalyst Stability and Reusability

| Catalyst System | Key Observation | Potential Deactivation Mechanism | Reference |

| Cs/B-silica | Good regeneration capability over multiple cycles. | Weakening of Si-N species after successive regeneration. | researchgate.net |

| Ru(III)@MCM-41 | Surfactant (CTA+) in pores plays a stabilizing role for Ru(III) sites. | Not specified | rsc.org |

| Sulfated Zirconia | Main route of deactivation is sulfate (B86663) ion leaching. | Leaching of active species. | researchgate.net |

| Cu/NBeta Zeolite | Coke content decreases significantly compared to H-form zeolites. | Coking | researchgate.net |

Research in Environmental Chemistry and Surface Modification

The chemical properties of sodium methylsiliconate and its derivatives make them suitable for applications in environmental remediation and surface science, primarily due to their interaction with various surfaces and ability to modify surface properties.

Silica surfaces derived from silicate precursors are characterized by the presence of silanol (Si-OH) groups, which can participate in surface interactions and act as adsorption sites. nih.govresearchgate.net This property is exploited in environmental applications, such as the removal of pollutants from water. Research has shown that mesoporous silica materials are effective adsorbents for heavy metal ions like cadmium (Cd2+). nih.gov

The study of adsorption phenomena involves examining the kinetics and equilibrium of the adsorption process. For example, the adsorption of sodium humate onto silicon carbide powder was found to follow a pseudo-second-order kinetics model, indicating that the process is likely chemisorption. researchgate.net The interaction between adsorbates and the silica surface can be physical, involving weaker forces, or chemical, involving the formation of stronger bonds. researchgate.net Understanding these interactions at a molecular level is crucial for designing effective materials for environmental remediation and other applications. researchgate.net

Wettability, the preference of a solid surface for one fluid over another, is a critical parameter in many systems, including oil reservoirs. walshmedicalmedia.com Altering the wettability of reservoir rock from oil-wet to water-wet can significantly enhance oil recovery. walshmedicalmedia.comnih.gov Research has demonstrated that silica nanoparticles have the potential to induce this change. walshmedicalmedia.com

In experimental studies, the introduction of hydrophilic silica nanoparticles into porous media has been shown to shift the wettability of oil-wetted rocks towards a more water-wet state. walshmedicalmedia.com This effect was observed to be more pronounced at higher temperatures and with increased nanoparticle concentrations. walshmedicalmedia.com The use of chemical agents like surfactants and nanoparticles to alter wettability is an active area of research for improving the efficiency of enhanced oil recovery (EOR) techniques in both sandstone and carbonate reservoirs. nih.govresearchgate.net

Polymeric Systems and Surfactant Chemistry Research

The amphiphilic nature of sodium methylsiliconate, possessing both a water-soluble ionic head and an organic methyl group, makes it relevant to the fields of polymer and surfactant chemistry. It can act as a chemical intermediate for creating more complex molecules or as a functional component itself. gelest.com

In polymer science, sodium methylsiliconate is used as an intermediate in the synthesis of silicone polymers. It can function as a crosslinking agent, which helps to improve the mechanical strength and flexibility of the final polymer network. Its dual solubility also makes it useful for creating specialized coatings and sealants.

In surfactant chemistry, the focus is on how molecules reduce surface tension and form aggregates like micelles. While sodium methylsiliconate itself can exhibit surfactant-like properties, it is also studied in the context of how simple salts interact with and influence the behavior of other surfactant systems. elsevierpure.com Research in this area investigates how factors like salinity and the chemical structure of the surfactant's head group affect micelle formation and the properties of adsorbed films at interfaces. elsevierpure.comnih.gov The interaction of silica nanoparticles with surfactants is also a subject of study, with findings showing that nano-silica can enhance the emulsification and dispersion of crude oil within surfactant systems. dntb.gov.ua

Synthesis and Characterization of Polymeric Surfactants (e.g., Methyl Ester Sulphonates)

The synthesis of polymeric surfactants is a broad field encompassing various materials and methods. While sodium methyl siliconate is a key intermediate in the production of silicone polymers, the specific example of Methyl Ester Sulphonates (MES) follows a distinct synthetic pathway primarily derived from natural oils. researchgate.netugm.ac.id

Methyl Ester Sulphonates are anionic surfactants produced through a two-step process: transesterification of a feedstock oil (like palm or coconut oil) into fatty acid methyl esters, followed by sulfonation. researchgate.netugm.ac.id The sulfonation step reacts the methyl ester with a sulfonating agent, such as sulfur trioxide or sodium bisulfite, to introduce the hydrophilic sulfonate group. ugm.ac.idresearchgate.net This process does not typically involve organosilicon precursors like sodium methyl siliconate.